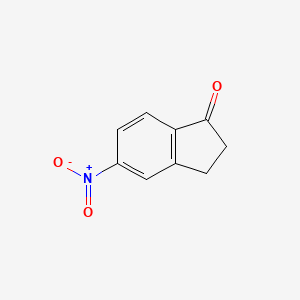

5-Nitro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491979 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-24-8 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to 5-Nitro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic and medicinal chemistry. We delve into its fundamental chemical and physical properties, explore common synthetic and derivatization pathways, and discuss its significance as a building block for pharmacologically active molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of 5-Nitro-1-indanone

This compound, commonly referred to as 5-nitro-1-indanone, is a bicyclic aromatic ketone. Its structure is characterized by an indanone core—a benzene ring fused to a five-membered ring containing a ketone—with a nitro group (NO₂) substituted at the 5-position of the aromatic ring.

The strategic value of this molecule in research and development stems from the unique combination of its structural features:

-

The 1-Indanone Scaffold: The indanone framework is a "privileged structure" in medicinal chemistry, found at the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its rigid conformation allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

-

The Nitro Functional Group: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. More importantly, it serves as a versatile synthetic handle. Its reduction to an amino group (NH₂) is a cornerstone transformation, opening up a vast chemical space for the synthesis of diverse compound libraries through subsequent reactions like amide bond formation, sulfonylation, and diazotization. The nitro group itself is a known pharmacophore in various antimicrobial and antiprotozoal drugs.[3][4]

This guide will systematically explore the properties and chemistry of 5-nitro-1-indanone, providing the foundational knowledge necessary for its effective use in the laboratory.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of 5-nitro-1-indanone are summarized below.

| Property | Value | Source |

| CAS Number | 22246-24-8 | [5][6][7][8] |

| Molecular Formula | C₉H₇NO₃ | [5][6][7] |

| Molecular Weight | 177.16 g/mol | [5][7] |

| Appearance | Solid | [6] |

| Boiling Point | 345.2 ± 31.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 179.3 ± 17.6 °C | [5] |

| LogP (Octanol/Water) | 1.85 | [5] |

| Polar Surface Area | 62.89 Ų | [5] |

| Refractive Index | 1.629 | [5] |

Synthesis and Purification

The preparation of 1-indanones is a well-established area of organic synthesis, with numerous methods published over the last century.[1][9] The most common strategies involve intramolecular cyclization reactions. For 5-nitro-1-indanone, the synthesis typically involves either the nitration of a pre-formed indanone ring or the cyclization of a precursor already containing the nitro group.

Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

A prevalent and reliable method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This approach ensures precise control over the substitution pattern.

Step-by-Step Protocol:

-

Starting Material: The synthesis begins with 3-(4-nitrophenyl)propanoic acid.

-

Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. A standard method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM). This step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

-

Intramolecular Cyclization: The acid chloride is then subjected to Friedel-Crafts acylation conditions. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to promote the electrophilic attack of the acylium ion onto the ortho position of the aromatic ring, closing the five-membered ring. The reaction is typically run at low temperatures to control reactivity.

-

Work-up and Purification: The reaction is quenched by carefully adding it to ice/water. The crude product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography.

Diagram: Synthetic Pathway via Friedel-Crafts Acylation

Caption: Synthetic workflow for 5-Nitro-1-indanone.

Spectroscopic Characterization

Unambiguous characterization of 5-nitro-1-indanone relies on a combination of standard spectroscopic techniques. The following data represent the expected spectral features, which are crucial for confirming the structure and purity of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Three protons in the aromatic region (~7.5-8.5 ppm). Expect a doublet for the proton adjacent to the carbonyl, a doublet for the proton ortho to the nitro group, and a doublet of doublets for the proton between them. Aliphatic Protons: Two triplets in the aliphatic region. The CH₂ group adjacent to the carbonyl (C2) will be downfield (~3.2 ppm) compared to the CH₂ group adjacent to the aromatic ring (C3, ~2.7 ppm). |

| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic peak downfield (~195-205 ppm). Aromatic Carbons: Six distinct peaks in the aromatic region (~120-155 ppm). The carbon bearing the nitro group will be significantly deshielded. Aliphatic Carbons: Two peaks in the aliphatic region (~25-40 ppm). |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.[7] |

Standard Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for indanone analogs.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Parameters: Utilize a spectrometer with a frequency of at least 400 MHz for sufficient resolution of proton signals. A standard single-pulse experiment is typically adequate for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Instrument Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty ATR crystal or a blank KBr pellet must be run first.

Chemical Reactivity and Derivatization Potential

The true utility of 5-nitro-1-indanone lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules. The primary sites of reactivity are the ketone, the nitro group, and the α-methylene protons.

Key Transformation Pathways

-

Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can be selectively reduced to an amine (5-amino-1-indanone) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). The resulting 5-amino-1-indanone is a versatile precursor for a wide range of derivatives.[5]

-

Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also participate in reductive amination, condensation reactions with hydrazines to form hydrazones, or Wittig reactions to form alkenes.

-

Reactions at the α-Methylene Position: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations, allowing for the introduction of substituents at the 2-position.

Diagram: Key Derivatization Reactions of 5-Nitro-1-indanone

Caption: Major reaction pathways for 5-Nitro-1-indanone.

Applications in Drug Discovery and Materials Science

The 1-indanone moiety is a cornerstone in modern drug design.[2] Its derivatives have demonstrated a wide spectrum of biological activities.[1] For instance, Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease, features a related indanone structure.[2]

5-Nitro-1-indanone serves as a crucial starting material for accessing novel indanone derivatives for screening. The conversion of the nitro group to an amine allows for the attachment of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). This is a common strategy in the development of:

-

Anticancer Agents: Many kinase inhibitors and other anticancer compounds utilize heterocyclic scaffolds built upon amine precursors.[1]

-

Anti-inflammatory Agents: The indanone core has been explored for its anti-inflammatory properties, and derivatization allows for the fine-tuning of activity against targets like COX-2 or various signaling pathways.[11]

-

Antimicrobial Agents: The nitroaromatic motif itself is present in several antimicrobial drugs, where its reduction within the target cell can generate reactive nitrogen species that are cytotoxic to the microorganism.[3][4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 5-nitro-1-indanone.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Phrases:

Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Nitro-1-indanone | CAS#:22246-24-8 | Chemsrc [chemsrc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C9H7NO3 | CID 12341285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 22246-24-8 - BuyersGuideChem [buyersguidechem.com]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fluorochem.co.uk [fluorochem.co.uk]

Foreword: The Strategic Importance of the Indanone Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-1-Indanone

The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active molecules and functional organic materials.[1][2] Its rigid, bicyclic framework is present in therapeutic agents ranging from treatments for neurodegenerative diseases like Alzheimer's to potent antiviral and anticancer drugs.[1][3][4] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity and tuning material properties.

This guide focuses on a key derivative, 5-nitro-1-indanone. The nitro group is not merely a simple substitution; it is a versatile chemical handle. As a potent electron-withdrawing group, it significantly alters the electronic landscape of the indanone core. More importantly, it serves as a synthetic precursor to the 5-amino-1-indanone derivative, a crucial building block for constructing more complex molecular architectures through amide bond formation or diazotization reactions.[5]

This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of 5-nitro-1-indanone, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust and reproducible methodology.

Part 1: Synthesis of 5-Nitro-1-Indanone via Electrophilic Aromatic Substitution

The most direct and widely adopted method for the synthesis of 5-nitro-1-indanone is the electrophilic aromatic substitution of the 1-indanone precursor. This reaction hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indanone.

The Precursor: A Note on 1-Indanone Synthesis

A robust synthesis begins with a high-quality starting material. 1-Indanone itself is commonly prepared via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride.[1][4][6] This classical cyclization, typically promoted by a strong acid like polyphosphoric acid or a Lewis acid like aluminum chloride, efficiently constructs the fused ring system.[1][4] Ensuring the purity of the 1-indanone starting material is critical for minimizing side-product formation during the subsequent nitration step.

Reaction Mechanism and Regioselectivity

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome of the reaction—that is, the position of nitro group attachment—is governed by the directing effects of the substituents on the benzene ring. The 1-indanone system presents two opposing influences:

-

The Carbonyl Group: This is a deactivating, meta-directing group due to its electron-withdrawing nature.

-

The Alkyl Bridge: The fused aliphatic ring is an activating, ortho, para-directing group.

The interplay of these effects favors substitution at the 5- and 6-positions, which are para and meta to the carbonyl group, respectively. Careful control of reaction conditions, particularly temperature, is essential to selectively favor the formation of the 5-nitro isomer.

Safety as a Self-Validating System

Nitration reactions are inherently hazardous due to their high exothermicity and the use of extremely corrosive and reactive acids.[7] A protocol's trustworthiness is directly linked to its embedded safety measures. Failure to control the reaction temperature can lead to runaway reactions, rapid gas evolution (NOx), and potential detonation.[7][8]

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always use an acid-resistant lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[8][9]

-

Engineered Controls: Conduct the entire procedure within a certified chemical fume hood with the sash at the lowest practical height. Ensure immediate access to an emergency eyewash station and safety shower.[8][10]

-

Temperature Control: The reaction is highly exothermic. A reliable cooling bath (ice/salt or cryocooler) is not optional; it is essential for controlling the rate of reaction.

-

Quenching: The reaction must be quenched by slowly adding the reaction mixture to a large volume of ice. Never add water to the concentrated acid mixture.[11]

Experimental Protocol for Synthesis

This protocol is designed for the synthesis of 5-nitro-1-indanone on a laboratory scale.

1. Equipment & Reagents:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and filter flask

-

1-Indanone (C₉H₈O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized water and ice

2. Procedure:

-

Acid Mixture Preparation: In the 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, carefully add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C.

-

Nitronium Ion Generation: While maintaining the temperature between 0 and 5 °C, slowly add 10 mL of concentrated HNO₃ dropwise from the dropping funnel with vigorous stirring. This "mixed acid" should be prepared fresh and used immediately.

-

Substrate Addition: Dissolve 5.0 g of 1-indanone in 20 mL of concentrated H₂SO₄ in a separate beaker. This may require gentle warming. Cool the solution back to room temperature.

-

Nitration Reaction: Slowly add the 1-indanone solution dropwise to the cold (0-5 °C) mixed acid over a period of 30-45 minutes. The temperature must not be allowed to rise above 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Prepare a large beaker containing 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (40-50 °C).

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable for verifying the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating dataset.

Summary of Key Characterization Data

| Property | Expected Value / Observation |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [5][12] |

| Appearance | White to yellow crystalline solid[13] |

| Melting Point | ~110-114 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 (d), 8.2 (dd), 7.6 (d), 3.2 (t), 2.8 (t) ppm |

| IR (KBr, cm⁻¹) | ~1710-1725 (C=O), ~1520-1530 (N-O asym), ~1340-1350 (N-O sym), ~3100 (Ar C-H)[14][15] |

| Mass Spec (EI) | m/z 177 [M]⁺, 149 [M-CO]⁺, 131 [M-NO₂]⁺ |

Spectroscopic Methodologies and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.[16]

-

Protocol for Sample Preparation:

-

Dissolve 10-20 mg of the dry, purified 5-nitro-1-indanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

The solution must be clear and free of any particulate matter.[15]

-

-

¹H NMR Interpretation: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons are expected. The strong electron-withdrawing effect of the nitro group will shift these protons significantly downfield compared to 1-indanone.

-

The proton at C6 (ortho to the nitro group) will likely appear as a doublet of doublets.

-

The proton at C4 (meta to the nitro group) will likely appear as a doublet.

-

The proton at C7 will be the most upfield of the aromatic signals.

-

-

Aliphatic Region (δ 2.5-3.5 ppm): Two sets of signals corresponding to the two methylene (-CH₂-) groups are expected.

-

The protons at C3 (adjacent to the aromatic ring) will appear as a triplet around δ 3.2 ppm.

-

The protons at C2 (adjacent to the carbonyl group) will appear as a triplet around δ 2.8 ppm, deshielded by the ketone.

-

-

-

¹³C NMR Interpretation: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: A signal far downfield, typically >190 ppm.

-

Aromatic Carbons: Six signals are expected, with the carbon bearing the nitro group (C5) being significantly deshielded.

-

Aliphatic Carbons: Two signals in the upfield region (25-40 ppm).

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[17]

-

Protocol for Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disk.

-

Place the disk in the spectrometer's sample holder for analysis.

-

-

Interpretation of Key Peaks:

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is the most prominent feature and is characteristic of the ketone carbonyl group.[15]

-

N-O Stretches (Nitro Group): Two distinct, strong bands confirm the presence of the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ .[14]

-

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ ).[18]

-

Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[18]

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Protocol for Sample Preparation (GC-MS):

-

Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject a small aliquot (e.g., 1 µL) into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.[15]

-

-

Interpretation:

-

Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 177 , corresponding to the molecular weight of C₉H₇NO₃.[5][12]

-

Key Fragment Ions: Common fragmentation pathways for cyclic ketones and nitroaromatics provide further structural validation.

-

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of 5-nitro-1-indanone. By understanding the causality behind the synthetic strategy, adhering to stringent safety protocols, and employing a multi-faceted analytical approach, researchers can confidently produce and validate this valuable chemical intermediate. The successful execution of these protocols provides a solid foundation for further exploration in drug discovery and materials science, leveraging the unique properties of the 5-nitro-1-indanone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitro-1-indanone | CAS#:22246-24-8 | Chemsrc [chemsrc.com]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. youtube.com [youtube.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. ehs.com [ehs.com]

- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 12. 5-Nitro-1-Indanone [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. tsfx.edu.au [tsfx.edu.au]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Nitro-2,3-dihydro-1H-inden-1-one: A Molecule of Latent Potential

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A prime example of its therapeutic success is the Alzheimer's drug, Donepezil, an acetylcholinesterase inhibitor built upon the indanone framework.[1][2] This technical guide delves into the predicted biological activities of a specific, yet underexplored derivative: 5-Nitro-2,3-dihydro-1H-inden-1-one. While direct experimental data for this compound is limited, this paper will synthesize existing research on structurally related indanone analogs and the influence of the nitro functional group to provide a comprehensive projection of its therapeutic potential. We will explore its likely roles as an enzyme inhibitor, particularly in the context of neurodegenerative diseases, and as a modulator of inflammatory and oncogenic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues based on the indanone scaffold.

The Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone core, a bicyclic ketone, is a versatile template for the design of bioactive molecules. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The true power of the indanone scaffold lies in its chemical tractability, allowing for modifications at various positions to fine-tune its pharmacological profile. Extensive research has established that derivatives of 1-indanone are potent inhibitors of key enzymes and can modulate critical signaling pathways.[3][4]

Key Therapeutic Areas for Indanone Derivatives:

-

Neurodegenerative Diseases: Indanone derivatives have shown significant promise as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes deeply implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively.[5][6]

-

Inflammation: The anti-inflammatory properties of indanones have been well-documented, with some derivatives capable of suppressing the production of pro-inflammatory mediators.[7][8]

-

Oncology: A growing body of evidence supports the anticancer potential of the indanone scaffold, with derivatives exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms.[9][10][11]

The Influence of the 5-Nitro Group: A Predictive Analysis

The introduction of a nitro group at the 5-position of the indanone ring is expected to significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can alter the molecule's electronic properties, polarity, and binding interactions with target proteins. In other heterocyclic systems, the presence of a 5-nitro group has been shown to be crucial for certain biological activities, including anti-inflammatory and antimicrobial effects.[12][13] Based on this, we can hypothesize that the 5-nitro substitution in this compound will likely enhance or modulate its inherent biological activities.

Predicted Biological Activities and Mechanisms of Action

Based on the established pharmacology of the indanone scaffold and the influence of the nitro group, we can project the following primary biological activities for this compound.

Neuroprotective Effects via Enzyme Inhibition

Indanone derivatives are recognized as potent, often selective, inhibitors of MAO-B.[5][14][15] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it prevents the degradation of dopamine in the brain.

-

Predicted Mechanism: this compound is predicted to act as a reversible, competitive inhibitor of MAO-B. The indanone core would likely occupy the active site of the enzyme, while the 5-nitro group could form specific interactions with amino acid residues, potentially enhancing binding affinity and selectivity.

-

Supporting Evidence from Analogs:

The success of Donepezil has spurred the development of other indanone-based AChE inhibitors for Alzheimer's disease.[6]

-

Predicted Mechanism: The indanone moiety of this compound could interact with the peripheral anionic site or the catalytic active site of AChE, thereby blocking the hydrolysis of acetylcholine. The 5-nitro group may contribute to stronger binding interactions within the active site gorge.

-

Supporting Evidence from Analogs:

-

A series of novel indanone derivatives were found to be potent AChE inhibitors, with one compound exhibiting an IC50 of 0.0018 μM, making it 14-fold more potent than Donepezil.[6]

-

Anti-inflammatory Activity

The 5-nitro group is often associated with enhanced anti-inflammatory properties in various molecular scaffolds.[13]

-

Predicted Mechanism: this compound is hypothesized to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and by downregulating the expression of key inflammatory enzymes like iNOS and COX-2.[7][8] This is likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

-

Supporting Evidence from Analogs:

-

Sesquistilbene indanone analogues have been shown to inhibit NO production in LPS-stimulated macrophages by suppressing iNOS and COX-2 expression via the TLR4/JNK/NF-κB signaling pathway.[7]

-

Studies on 5-nitroindazolinones have demonstrated the critical role of the 5-nitro group for their anti-inflammatory activity.[13]

-

Anticancer Potential

Indanone derivatives have emerged as a promising class of anticancer agents.[9][10][11]

-

Predicted Mechanism: The cytotoxic effects of this compound are likely to be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest (potentially at the G2/M phase), and the inhibition of tubulin polymerization.[11][16][17] The nitro group may enhance its cytotoxic potency.

-

Supporting Evidence from Analogs:

-

An indanone-based thiazolyl hydrazone derivative (ITH-6) demonstrated superior cytotoxicity against p53 mutant colorectal cancer cell lines compared to the clinical drug irinotecan, with IC50 values as low as 0.41 μM.[16][17]

-

Derivatives of 1-indanone are known to induce apoptosis and disrupt microtubule dynamics.[11]

-

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are proposed.

Enzyme Inhibition Assays

A logical workflow for assessing the enzyme inhibitory potential of the target compound is outlined below.

Caption: Workflow for Enzyme Inhibition Analysis.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is a suitable substrate that is metabolized to 4-hydroxyquinoline, a fluorescent product.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, inhibitor (or vehicle control), and buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the fluorescence of the 4-hydroxyquinoline product.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration. For IC50 determination, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Anti-inflammatory Assays

The following workflow can be employed to assess the anti-inflammatory properties of the compound.

Caption: Workflow for Anti-inflammatory Evaluation.

Anticancer Assays

To evaluate the anticancer potential, the following experimental pipeline is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 5'-nitro-indirubinoxime inhibits inflammatory response in TNF-alpha stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

solubility of 5-Nitro-2,3-dihydro-1H-inden-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 5-Nitro-2,3-dihydro-1H-inden-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the fundamental principles governing its solubility in organic solvents. It further provides a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data. This guide is designed to be a valuable resource for any scientific endeavor where the solubility of this compound is a critical parameter for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility

This compound, also known as 5-nitro-1-indanone, is a bicyclic aromatic ketone containing a nitro functional group.[1][2] Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.[3] In the realm of drug discovery and development, solubility is a pivotal physicochemical property that profoundly influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[4] A thorough understanding of a compound's solubility in different solvent systems is therefore a prerequisite for its successful application. This guide provides both the theoretical foundation and the practical methodology to approach the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictates the extent to which a solute can be solvated by a solvent.

Molecular Structure and Polarity

The chemical structure of this compound is key to understanding its solubility profile.

Figure 1: Chemical structure and functional groups of this compound.

The molecule possesses both polar and non-polar characteristics:

-

Polar Functional Groups : The presence of a ketone (C=O) group and a nitro (NO₂) group introduces significant polarity.[5] The oxygen atoms in these groups are electronegative, leading to partial negative charges and the ability to act as hydrogen bond acceptors.

-

Non-polar Backbone : The fused aromatic and aliphatic ring system constitutes a non-polar, hydrophobic backbone.

This dual nature suggests that the solubility of this compound will be moderate in solvents of intermediate polarity and lower in highly polar or very non-polar solvents. For instance, while the parent compound, indanone, is more soluble in organic solvents than in water[6], the addition of the highly polar nitro group is expected to increase its affinity for polar solvents compared to indanone. The nitro group's high negative charge on its oxygen atoms can enhance water solubility through intermolecular hydrogen bonding.[5]

Predicted Solubility Trends

Based on the "like dissolves like" principle, the following trends can be anticipated:

-

High Solubility : In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility : In alcohols such as methanol and ethanol, which have both polar hydroxyl groups and non-polar alkyl chains. Also, in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility : In highly polar protic solvents like water, where the non-polar backbone hinders solvation, and in non-polar aliphatic hydrocarbon solvents like hexane, which cannot effectively solvate the polar ketone and nitro groups.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.[7] This section provides a detailed protocol for this method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation : Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.[7]

-

Solvent Addition : Accurately add a known volume of each selected organic solvent to the respective vials.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation : The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert Data] | [Insert Data] |

| Dichloromethane | 3.1 | [Insert Data] | [Insert Data] |

| Acetone | 5.1 | [Insert Data] | [Insert Data] |

| Ethanol | 5.2 | [Insert Data] | [Insert Data] |

| Methanol | 6.6 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert Data] | [Insert Data] |

| Water | 10.2 | [Insert Data] | [Insert Data] |

(Note: This table is a template for presenting experimentally determined data.)

The interpretation of this data should correlate the observed solubility with the theoretical principles discussed earlier. For instance, higher solubility in DMSO compared to hexane would validate the influence of the polar nitro and ketone groups.

Conclusion and Recommendations

This technical guide has provided a robust framework for understanding and determining the . While pre-existing quantitative data is scarce, the provided theoretical background and detailed experimental protocol offer a clear path for researchers to generate this critical information. It is recommended that the shake-flask method be employed for accurate and reproducible solubility measurements. The resulting data will be invaluable for guiding solvent selection in synthesis, purification, formulation, and various other applications in research and drug development.

References

- 1. 5-Nitro-1-indanone | CAS#:22246-24-8 | Chemsrc [chemsrc.com]

- 2. This compound | C9H7NO3 | CID 12341285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Indanone - Wikipedia [en.wikipedia.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Discovery and History of 5-Nitro-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-indanone, a key intermediate in organic synthesis, holds a significant position in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of its discovery and the historical evolution of its synthesis. We will delve into the foundational work on the 1-indanone scaffold, the pioneering efforts in aromatic nitration, and the eventual targeted synthesis of the 5-nitro derivative. This guide will further provide detailed experimental protocols, an analysis of the underlying chemical principles, and a look into the compound's contemporary applications, offering valuable insights for researchers and professionals in the field.

Introduction: The Significance of the 1-Indanone Core

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic accessibility have made it a cornerstone for the development of a wide array of biologically active molecules. The strategic functionalization of the 1-indanone core allows for the fine-tuning of pharmacological properties, leading to the discovery of potent therapeutic agents.

The introduction of a nitro group at the 5-position of the 1-indanone skeleton, yielding 5-nitro-1-indanone, dramatically influences its chemical reactivity and biological profile. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and provides a versatile chemical handle for subsequent transformations, such as reduction to the corresponding amine, which opens avenues for the synthesis of a diverse range of derivatives.

The Genesis of a Scaffold: Early Synthesis of 1-Indanone

The journey to 5-nitro-1-indanone begins with the pioneering work on its parent molecule, 1-indanone. The early 20th century witnessed the first successful syntheses of this foundational scaffold, laying the groundwork for its future derivatization.

One of the earliest reported syntheses of 1-indanone from an acid chloride was in 1927[1]. This method involved the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride. In this reaction, the acyl chloride is treated with a Lewis acid, typically aluminum chloride, which facilitates the cyclization to form the five-membered ring of the indanone system.

A significant advancement came in 1939 when Price and Lewis described the synthesis of 1-indanone from a carboxylic acid precursor[1]. Their method involved the cyclization of hydrocinnamic acid.

These early methods, while foundational, often suffered from harsh reaction conditions and limited substrate scope. However, they were instrumental in establishing the fundamental chemical principles for constructing the 1-indanone core, paving the way for more refined and versatile synthetic strategies in the decades to come.

The Dawn of Aromatic Nitration: A New Era of Functionalization

The ability to introduce a nitro group onto an aromatic ring, known as aromatic nitration, was a transformative development in organic chemistry. This powerful reaction opened up a vast new landscape for the synthesis of functionalized aromatic compounds. The pioneering work in this area established the now-familiar use of a mixture of concentrated nitric acid and sulfuric acid as the quintessential nitrating agent.

The mechanism of this reaction involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the nitronium ion. This potent electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

The regioselectivity of this substitution is governed by the electronic nature of the substituents already present on the aromatic ring. The carbonyl group of the 1-indanone molecule is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. Furthermore, it is a meta-director. However, the fused bicyclic system of 1-indanone presents a unique case for regioselectivity.

The Discovery of 5-Nitro-1-Indanone: A Landmark Synthesis

While the synthesis of 1-indanone was established in the early 20th century, the specific preparation of its 5-nitro derivative followed as chemists began to explore the functionalization of this versatile scaffold. The direct nitration of 1-indanone presented a challenge in controlling the regioselectivity of the reaction.

The foundational work on the nitration of 1-indanone leading to the isolation and characterization of 5-nitro-1-indanone was a critical step in unlocking the potential of this derivative. This seminal work involved the careful application of established nitration methodologies to the 1-indanone substrate.

The synthesis of 5-nitro-1-indanone is achieved through the electrophilic nitration of 1-indanone. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. The carbonyl group at the 1-position is an electron-withdrawing group and a meta-director. However, in the case of 1-indanone, the directing effect of the fused ring system and the activating effect of the alkyl portion of the cyclopentanone ring favor substitution at the 5- and 7-positions, which are para and ortho to the activating part of the ring, respectively. Steric hindrance at the 7-position, due to its proximity to the five-membered ring, leads to the preferential formation of the 5-nitro isomer.

Experimental Protocols: A Practical Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the laboratory synthesis of 5-nitro-1-indanone, based on established historical procedures.

Synthesis of 1-Indanone (Historical Method)

This protocol is based on the principles of intramolecular Friedel-Crafts acylation.

Materials:

-

3-Phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add a solution of 3-phenylpropionyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure 1-indanone.

Synthesis of 5-Nitro-1-Indanone

This protocol describes the direct nitration of 1-indanone.

Materials:

-

1-Indanone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Standard laboratory glassware

Procedure:

-

In a beaker or flask, carefully add 1-indanone to concentrated sulfuric acid, ensuring the temperature is maintained at or below 0 °C using an ice-salt bath. Stir until the 1-indanone is completely dissolved.

-

In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the temperature at or below 0 °C.

-

Slowly add the cold nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude 5-nitro-1-indanone can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a crystalline solid.

Mechanistic Insights and Regioselectivity

The synthesis of 5-nitro-1-indanone is a classic example of electrophilic aromatic substitution, with the regiochemical outcome being a subject of both electronic and steric influences.

The Directing Effects in 1-Indanone

The carbonyl group of 1-indanone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. According to the principles of electrophilic aromatic substitution, deactivating groups are typically meta-directors. However, the ortho/para-directing influence of the fused alkyl portion of the five-membered ring also plays a significant role. The positions para (position 5) and ortho (position 7) to the alkyl substituent are activated relative to the meta positions (4 and 6).

The reaction pathway leading to the formation of the 5-nitro isomer is favored due to a combination of these electronic effects and steric hindrance at the 7-position.

Figure 1. Regioselectivity in the nitration of 1-indanone.

Reaction Workflow

The overall workflow for the synthesis of 5-nitro-1-indanone from a suitable precursor can be visualized as a multi-step process.

Figure 2. Synthetic workflow for 5-nitro-1-indanone.

Characterization and Physicochemical Properties

The successful synthesis of 5-nitro-1-indanone is confirmed through various analytical techniques. The key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, with the chemical shifts influenced by the nitro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibration (around 1700 cm⁻¹) and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The discovery and synthesis of 5-nitro-1-indanone represent a significant milestone in the functionalization of the 1-indanone scaffold. From the early pioneering work on the synthesis of the parent molecule to the development of controlled nitration methods, the history of this compound is a testament to the evolution of synthetic organic chemistry.

Today, 5-nitro-1-indanone continues to be a valuable building block in the synthesis of a wide range of compounds with applications in medicinal chemistry, including the development of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Its utility also extends to materials science, where it can be incorporated into polymers and dyes.

The ongoing exploration of new synthetic methodologies and the continued investigation of the biological activities of its derivatives ensure that 5-nitro-1-indanone will remain a compound of significant interest to the scientific community for years to come.

References

The 5-Nitro-1-Indanone Scaffold: A Privileged Motif for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 1-Indanone Core and the Strategic Importance of the 5-Nitro Moiety

The 1-indanone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a robust platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The versatility of the 1-indanone nucleus is evidenced by its presence in approved drugs such as the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[1] The broad spectrum of biological activities associated with 1-indanone derivatives encompasses antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as applications in treating neurodegenerative disorders.[3]

The introduction of a nitro group at the 5-position of the 1-indanone ring is a strategic modification intended to modulate the molecule's physicochemical and pharmacological properties. The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution of the aromatic ring, potentially enhancing binding affinities to target proteins, altering metabolic stability, and providing new vectors for molecular interactions. This guide provides an in-depth exploration of the potential therapeutic targets of 5-nitro-1-indanone derivatives, drawing upon the established pharmacology of the broader indanone class and specific insights where available.

Neurodegenerative Disorders: A Multi-Target Approach to Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, the aggregation of amyloid-beta (Aβ) plaques, and neuroinflammation.[4][5] The 1-indanone scaffold has been extensively explored for the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.[4][6]

Cholinesterase Inhibition: Enhancing Cholinergic Neurotransmission

Mechanism of Action: A key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cognitive function. Indanone derivatives have been shown to be potent cholinesterase inhibitors, with some exhibiting IC50 values in the nanomolar range.[4][7] The 1-indanone core can interact with key residues in the active site of AChE, while modifications, including those at the 5-position, can influence binding affinity and selectivity.

Potential Role of the 5-Nitro Group: The electron-withdrawing properties of the 5-nitro group can potentially enhance interactions with the enzyme's catalytic or peripheral anionic site. While specific data for 5-nitro-1-indanone derivatives is limited, the exploration of various substituents on the indanone ring has been a fruitful strategy for optimizing AChE inhibitory activity.[1][8][9]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the in vitro inhibitory activity of 5-nitro-1-indanone derivatives against AChE and BuChE.

Materials:

-

Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (5-nitro-1-indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Donepezil or Tacrine as a positive control

-

96-well microplate reader

Procedure:

-

Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Amyloid-Beta Aggregation: Targeting Plaque Formation

Mechanism of Action: The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disassembly of pre-formed Aβ aggregates.[4][10] The planar structure of the indanone core can interfere with the β-sheet formation that is characteristic of Aβ fibrils.

Potential Role of the 5-Nitro Group: The 5-nitro group could influence the interaction with Aβ peptides through electrostatic interactions or by modifying the overall electronic properties of the molecule, potentially disrupting the aggregation process. While direct evidence for 5-nitro-1-indanone derivatives is not yet prevalent, the broader class of indanones shows significant promise in this area.[11]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol describes a common in vitro assay to assess the ability of 5-nitro-1-indanone derivatives to inhibit the aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ1-42 or Aβ1-40 peptide

-

Hexafluoroisopropanol (HFIP) for peptide solubilization

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compounds (5-nitro-1-indanone derivatives)

-

Curcumin or a known Aβ aggregation inhibitor as a positive control

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in HFIP, followed by evaporation to form a peptide film. Reconstitute the peptide in a suitable buffer to obtain a monomeric solution.

-

In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to β-sheet-rich structures like amyloid fibrils.

-

Calculate the percentage of inhibition of Aβ aggregation for each compound concentration compared to the control (Aβ alone).

-

Determine the IC50 value for the inhibition of Aβ aggregation.

Visualization of Key Pathways in Alzheimer's Disease

Caption: Potential dual-action mechanism of 5-nitro-1-indanone derivatives in Alzheimer's disease.

Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 1-indanone scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent activity.[3][12]

Potential Therapeutic Targets and Mechanisms:

-

Cyclooxygenase (COX) Enzymes: Indanone derivatives have been shown to have a binding affinity for COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12]

-

Tumor Necrosis Factor-alpha (TNF-α): Some indanone-related structures have demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α.[13][14]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indanone derivatives have been shown to inhibit the activation of the NF-κB pathway.[15][16]

Potential Role of the 5-Nitro Group: The nitro group can significantly impact the anti-inflammatory activity of a compound. For instance, the indirubin derivative, 5'-nitro-indirubinoxime, was found to inhibit the TNF-α stimulated release of inflammatory mediators. This suggests that the 5-nitro moiety on the indanone scaffold could be a key contributor to potent anti-inflammatory effects.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of 5-nitro-1-indanone derivatives by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (5-nitro-1-indanone derivatives)

-

Dexamethasone as a positive control

-

ELISA kits for TNF-α and IL-6

-

MTT or similar assay for cell viability

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS stimulation with dexamethasone).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant to measure cytokine levels using ELISA kits according to the manufacturer's instructions.

-

Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

Anticancer Activity: Targeting Cell Proliferation and Survival

The 1-indanone scaffold is present in several compounds with demonstrated anticancer activity.[15][17][18] These derivatives can induce cytotoxicity in various cancer cell lines through multiple mechanisms.

Potential Therapeutic Targets and Mechanisms:

-

Tubulin Polymerization: Some indanone derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

-

Induction of Apoptosis: Indanone derivatives can trigger programmed cell death through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.[15]

-

Inhibition of Angiogenesis: Certain gallic acid-based indanone derivatives have been shown to suppress vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-alpha (HIF-α), key players in tumor angiogenesis.[19]

-

NF-κB Pathway Inhibition: As in inflammation, the NF-κB pathway is also a critical target in cancer, and its inhibition by indanone derivatives can suppress tumor cell proliferation and survival.[15]

Potential Role of the 5-Nitro Group: The 5-nitro group can enhance the anticancer activity of a compound through various mechanisms, including increasing its ability to generate reactive oxygen species (ROS) or by acting as a bio-reductive group that is selectively activated in the hypoxic environment of tumors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to determine the cytotoxic effects of 5-nitro-1-indanone derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Cell culture medium and supplements

-

Test compounds (5-nitro-1-indanone derivatives)

-

Doxorubicin or another standard anticancer drug as a positive control

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Anticancer Mechanisms

Caption: Potential multi-pronged anticancer mechanisms of 5-nitro-1-indanone derivatives.

Quantitative Data Summary

While specific data for 5-nitro-1-indanone derivatives are not extensively available in the public domain, the following table presents representative data for other substituted indanone derivatives to illustrate the potential potency of this class of compounds.

| Derivative Class | Target | Assay | Potency (IC50) |

| Indanone Derivatives | Acetylcholinesterase (AChE) | Ellman's Method | 14.8 nM - 18.6 nM[4] |

| Benzylidene-indanone | Aβ Aggregation | ThT Assay | 80.1% inhibition at 20 µM[6] |

| Indanone-based Thiazolyl Hydrazone | Colorectal Cancer Cells (HT-29) | MTT Assay | 0.44 µM[15] |

| 2-Benzylidene-1-indanone | TNF-α release (LPS-stimulated macrophages) | ELISA | 83.73% inhibition[14] |

Conclusion and Future Directions

The 1-indanone scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of complex diseases. The strategic incorporation of a 5-nitro group has the potential to significantly enhance the pharmacological properties of these derivatives, offering new avenues for drug discovery in neurodegenerative disorders, inflammatory conditions, and oncology.

The current body of literature highlights a clear need for further research focused specifically on 5-nitro-1-indanone derivatives. Future studies should include:

-

Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: To elucidate the precise impact of the 5-nitro group and other substituents on target affinity and selectivity.

-

In-depth Mechanistic Investigations: To unravel the molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties and therapeutic potential of lead compounds in relevant animal models.

By pursuing these research avenues, the full therapeutic potential of 5-nitro-1-indanone derivatives can be unlocked, paving the way for the development of next-generation therapies for some of the most challenging diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-Target-Directed Ligands in Alzheimer's Disease Treatment [iris.cnr.it]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-target-directed ligands in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]